4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride
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Overview
Description
4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride is a heterocyclic compound with a unique structure that combines a pyrrolo[3,2-b]pyridine moiety with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride typically involves the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and suitable reagents.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine or its derivatives as the nucleophile.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the synthesized intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride involves its interaction with specific molecular targets, such as receptor tyrosine kinases. By binding to these targets, the compound can modulate signaling pathways involved in cell proliferation, differentiation, and apoptosis. This makes it a promising candidate for the development of anticancer and other therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and the attached functional groups.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a pyrazole ring fused to a pyridine ring, offering different biological activities and applications.
Uniqueness
4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride is unique due to its specific combination of the pyrrolo[3,2-b]pyridine core with a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-2-11-12(14-5-1)10(8-15-11)9-3-6-13-7-4-9;;/h1-2,5,8-9,13,15H,3-4,6-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCNSRUQEJHOEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2N=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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